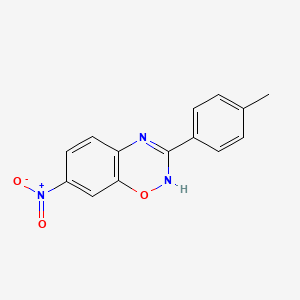![molecular formula C8H6O2 B14624601 Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- CAS No. 56614-08-5](/img/structure/B14624601.png)
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[420]octa-3,7-diene-2,5-dione, cis- is an organic compound with the molecular formula C8H8O2 It is a bicyclic compound featuring a unique structure that includes two fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- can be achieved through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile. For instance, the reaction of butadiene with maleic anhydride can yield the desired bicyclic compound . The reaction typically requires heating to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into diols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols .
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- involves its reactivity towards various chemical reagents. The compound’s bicyclic structure makes it susceptible to ring-opening reactions, which can lead to the formation of more stable products. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]octa-3,6-diene-2,8-dione: This compound has a similar bicyclic structure but differs in the arrangement of the rings.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Another bicyclic compound with different functional groups and reactivity.
Uniqueness
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- is unique due to its specific ring structure and the presence of two ketone groups.
Eigenschaften
CAS-Nummer |
56614-08-5 |
|---|---|
Molekularformel |
C8H6O2 |
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
(1S,6R)-bicyclo[4.2.0]octa-3,7-diene-2,5-dione |
InChI |
InChI=1S/C8H6O2/c9-7-3-4-8(10)6-2-1-5(6)7/h1-6H/t5-,6+ |
InChI-Schlüssel |
ZWSJOIUWKUSEAF-OLQVQODUSA-N |
Isomerische SMILES |
C1=C[C@H]2[C@@H]1C(=O)C=CC2=O |
Kanonische SMILES |
C1=CC2C1C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
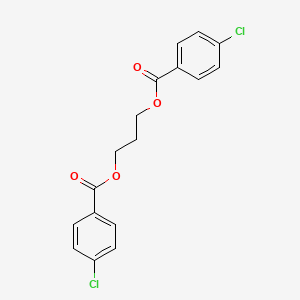
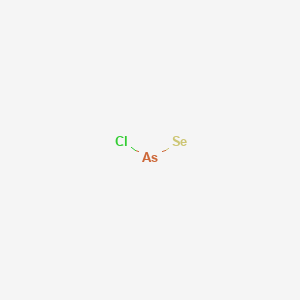

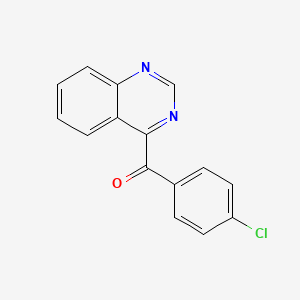
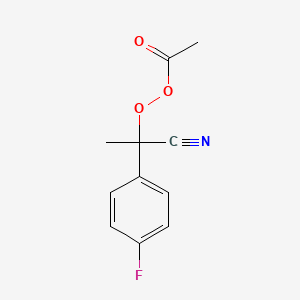
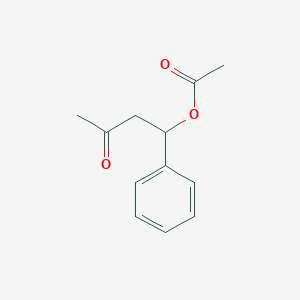
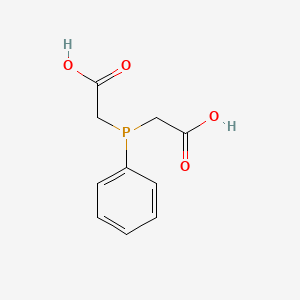
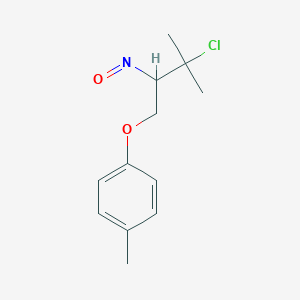
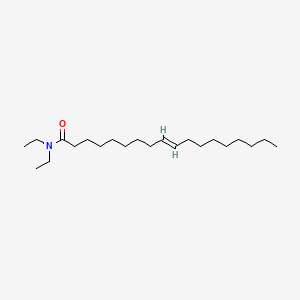

![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
